molecular formula C6H12O5 B3030135 L-Fucose CAS No. 87-96-7

L-Fucose

Cat. No. B3030135
CAS RN: 87-96-7
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-DHVFOXMCSA-N
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Description

L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a this compound and a fucopyranose.
Rhamnose, also known as L-rha or 6-deoxymannose, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Rhamnose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Rhamnose has been primarily detected in feces. Within the cell, rhamnose is primarily located in the cytoplasm.
A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

Scientific Research Applications

  • Glycoprotein Synthesis in the Golgi Apparatus : L-Fucose is involved in the synthesis of glycoproteins in the Golgi complex of the liver. It is initially incorporated in the perchloric acid-insoluble fraction of the Golgi complex and then in the perchloric acid-soluble fraction before being released into serum (Sturgess et al., 1973).

  • Biological Properties and Potential Applications : this compound exhibits unique biological properties, such as playing a key role in cell-cell and cell-matrix interactions. It has potential applications in controlling white blood cell formation, treating rheumatoid arthritis, and as a skin moisturizing agent in cosmeceuticals (Péterszegi et al., 2003).

  • Role in Host-Microbe Symbiosis : In the mammalian gut, this compound acts as a mediator of host-microbe symbiosis. It can suppress the virulence of pathogens and pathobionts, highlighting its potential relevance in gut health and human diseases (Pickard & Chervonsky, 2015).

  • Impact on Brain Protein Metabolism : this compound is linked to improved retention of learned behavior in rats, suggesting its role in cognitive processes and brain protein metabolism (Wetzel et al., 1980).

  • Chemical, Enzymatic, and Microbial Synthesis : this compound is sourced from microbial extracellular polysaccharides and has applications in medical fields, including anticancer and anti-inflammatory effects. Its production is studied through chemical, enzymatic, and microbial processes (Vanhooren & Vandamme, 1999).

  • Inhibitor of Plant Cell Wall Polysaccharide Fucosylation : this compound serves as an inhibitor in plant cell wall polysaccharide biosynthesis, with implications for plant growth and morphology studies (Villalobos et al., 2015).

  • High Productivity Microbial Synthesis : Research on metabolically engineered Escherichia coli demonstrates high productivity in this compound synthesis, indicating its potential for large-scale industrial applications (Meng et al., 2023).

  • Metabolic Impact on E. coli : The impact of this compound as a carbon source on E. coli metabolism has been studied, revealing insights for efficient bio-based product production (Kim et al., 2019).

  • Perdeuterated Fucose Production : Research on glyco-engineered bacteria for producing perdeuterated this compound has applications in structural biology, specifically in NMR and neutron macromolecular crystallography studies (Gajdos et al., 2020).

  • Potential in Pathologic Processes : Alpha-L-Fucose has been implicated in various normal and pathological processes, including inflammation, infectious diseases, and neoplastic progression, due to its role in cell-recognition and adhesion-signaling pathways (Listinsky et al., 1998).

properties

CAS RN

87-96-7

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

SMILES

CC1C(C(C(C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

melting_point

140°C

Other CAS RN

2438-80-4

physical_description

Solid

solubility

985 mg/mL

synonyms

alpha Fucose
alpha-Fucose
Deoxygalactose
Fucose

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fucose
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L-Fucose
Reactant of Route 3
L-Fucose
Reactant of Route 4
L-Fucose
Reactant of Route 5
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Reactant of Route 6
L-Fucose

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